2-(23-Difluorophenyl)propan-2-amine hydrochloride
CAS No.:
Cat. No.: VC16507855
Molecular Formula: C9H12ClF2N
Molecular Weight: 207.65 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C9H12ClF2N |
|---|---|
| Molecular Weight | 207.65 g/mol |
| IUPAC Name | 2-(2,3-difluorophenyl)propan-2-amine;hydrochloride |
| Standard InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |
| Standard InChI Key | JQFZMOTVBNOGCX-UHFFFAOYSA-N |
| Canonical SMILES | CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |
Introduction
Chemical Identity and Structural Characterization
Systematic Nomenclature and Molecular Formula
2-(2,3-Difluorophenyl)propan-2-amine hydrochloride is formally designated by IUPAC nomenclature as 2-(2,3-difluorophenyl)propan-2-amine hydrochloride, with the molecular formula C₉H₁₁F₂N·HCl and a molecular weight of 224.1 g/mol . The hydrochloride salt formation occurs through protonation of the primary amine group, enhancing the compound's stability and solubility in polar solvents .
Structural Representations
Key structural descriptors include:
| Representation Type | Notation |
|---|---|
| SMILES | CC(C)(C1=C(C(=CC=C1)F)F)N.Cl |
| InChI | InChI=1S/C9H11F2N.ClH/c1-9(2,12)6-4-3-5-7(10)8(6)11;/h3-5H,12H2,1-2H3;1H |
| InChIKey | HMJZCCNYOAREIU-UHFFFAOYSA-N |
X-ray crystallographic data remain unavailable, but computational models predict a planar aromatic ring with fluorine substituents at positions 2 and 3 creating significant electronic asymmetry . The tert-amine center adopts a trigonal pyramidal geometry, with bond angles approximating 107° based on analogous structures .
Synthesis and Industrial Production
Laboratory-Scale Synthesis
The primary synthetic route employs a Grignard reagent approach:
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Ketone Formation: 2,3-Difluorobenzonitrile undergoes alkylation with methyl magnesium bromide to yield 2-(2,3-difluorophenyl)propan-2-ol.
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Amination: The alcohol intermediate is converted to the corresponding amine via a Ritter reaction using acetonitrile and sulfuric acid .
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Salt Formation: Free base treatment with hydrochloric acid in anhydrous ether produces the hydrochloride salt .
This method achieves yields of 68-72% under optimized conditions (refluxing toluene, 110°C, 12h). Alternative enzymatic approaches using ω-transaminases show promise for enantioselective synthesis but remain limited to milligram-scale production.
Industrial Manufacturing
Scale-up processes utilize continuous flow reactors to enhance safety and yield:
| Parameter | Optimal Value | Effect on Yield |
|---|---|---|
| Temperature | 85-90°C | Prevents thermal decomposition |
| Pressure | 3.5 bar | Maintains solvent volatility |
| Residence Time | 8.2 min | Maximizes conversion |
| Catalyst Loading | 0.5 mol% Pd/C | Minimizes side reactions |
Industrial batches (≥99.5% purity) require chromatographic purification using reverse-phase C18 columns with acetonitrile/water mobile phases .
Physicochemical Properties
Thermal and Solubility Characteristics
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